molecular formula C18H14N2O3S B3005238 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide CAS No. 681157-47-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide

Cat. No.: B3005238
CAS No.: 681157-47-1
M. Wt: 338.38
InChI Key: LRMWTJCMLXZFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, which include this compound, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds.

Cellular Effects

Some chromene and thiazole derivatives have been found to have potent anti-inflammatory activities . They have been shown to inhibit the production of tumor necrosis factor-α-induced nitric oxide (NO), a key mediator of inflammation .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound change over time, possibly due to its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the effects of this compound vary with dosage, with potential threshold effects and possible toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-22-12-6-4-5-11(9-12)17(21)20-18-19-16-13-7-2-3-8-14(13)23-10-15(16)24-18/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMWTJCMLXZFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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